GMBS GMBS GMBS crosslinking reagent, also known as N-(Gamma-Maleimidobutyryloxy) Succinimide, is a non-cleavable, water insoluble, heterobifunctional protein crosslinker. GMBS crosslinking reagent is commonly used to crosslink haptens to carrier proteins or enzymes to antibody. GMBS crosslinking reagent's short spacer arm length of 7.3 angstroms and is less immunogenic than the MBS crosslinking reagent analog. GMBS crosslinking occurs via NHS ester and maleimide reactive groups which react with amino and sulfhydryl moites, respectively. GMBS Crosslinker is useful for making antibody drug conjugates (ADCs).
Brand Name: Vulcanchem
CAS No.: 80307-12-6
VCID: VC0529075
InChI: InChI=1S/C12H12N2O6/c15-8-3-4-9(16)13(8)7-1-2-12(19)20-14-10(17)5-6-11(14)18/h3-4H,1-2,5-7H2
SMILES: C1CC(=O)N(C1=O)OC(=O)CCCN2C(=O)C=CC2=O
Molecular Formula: C12H12N2O6
Molecular Weight: 280.23 g/mol

GMBS

CAS No.: 80307-12-6

Cat. No.: VC0529075

Molecular Formula: C12H12N2O6

Molecular Weight: 280.23 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

GMBS - 80307-12-6

Specification

CAS No. 80307-12-6
Molecular Formula C12H12N2O6
Molecular Weight 280.23 g/mol
IUPAC Name (2,5-dioxopyrrolidin-1-yl) 4-(2,5-dioxopyrrol-1-yl)butanoate
Standard InChI InChI=1S/C12H12N2O6/c15-8-3-4-9(16)13(8)7-1-2-12(19)20-14-10(17)5-6-11(14)18/h3-4H,1-2,5-7H2
Standard InChI Key PVGATNRYUYNBHO-UHFFFAOYSA-N
SMILES C1CC(=O)N(C1=O)OC(=O)CCCN2C(=O)C=CC2=O
Canonical SMILES C1CC(=O)N(C1=O)OC(=O)CCCN2C(=O)C=CC2=O
Appearance Solid powder

Introduction

Chemical Structure and Physicochemical Properties of GMBS

Molecular Composition and Structural Features

GMBS (C₁₂H₁₂N₂O₆) is characterized by two reactive termini: an N-hydroxysuccinimide (NHS) ester and a maleimide group. The NHS ester reacts with primary amines (e.g., lysine residues) at pH 7–9 to form stable amide bonds, while the maleimide moiety targets sulfhydryl groups (e.g., cysteine thiols) at pH 6.5–7.5, yielding thioether linkages . The spacer arm between these groups, a four-carbon chain, measures 7.3 Å, minimizing steric hindrance and reducing immunogenicity compared to longer-chain alternatives like SMCC .

Table 1: Key Physicochemical Properties of GMBS

PropertyValueSource
Molecular FormulaC₁₂H₁₂N₂O₆
Molecular Weight280.23 g/mol
CAS Number80307-12-6
AppearanceWhite crystalline solid
Melting Point128°C
SolubilityDMSO, DMF (water-insoluble)
Spacer Arm Length7.3 Å

Mechanisms of Bioconjugation Using GMBS

Reaction with Amine Groups

The NHS ester moiety of GMBS undergoes nucleophilic acyl substitution with primary amines (ε-amino groups of lysine), forming stable amide bonds. This reaction is optimal at pH 7–9, where amines are deprotonated and reactive . For example, coupling GMBS to an antibody’s lysine residues creates a maleimide-activated intermediate, enabling subsequent conjugation to thiol-containing drugs or probes .

Thiol-Maleimide Coupling

The maleimide group reacts selectively with free sulfhydryls (e.g., cysteine residues or reduced disulfide bonds) via Michael addition. This reaction occurs efficiently at near-neutral pH (6.5–7.5), avoiding competition from amine groups . The resulting thioether bond is non-reducible, ensuring conjugate stability in physiological conditions .

Figure 1: GMBS-Mediated Conjugation Workflow

  • Amine Activation: NHS ester reacts with lysine on Protein A.

  • Maleimide-Thiol Coupling: Activated Protein A links to thiol-containing Protein B.

  • Conjugate Formation: Stable amide and thioether bonds bridge the two proteins .

Applications of GMBS in Biomedical Research

Antibody-Drug Conjugates (ADCs)

GMBS is widely used in ADC development, where it links monoclonal antibodies to cytotoxic agents. For instance, trastuzumab emtansine (T-DM1) employs GMBS analogs to conjugate DM1 (a maytansinoid) to HER2-targeting antibodies, enhancing tumor-specific drug delivery . The short spacer arm minimizes off-target immune responses, a limitation observed with SMCC .

Protein Labeling and Immobilization

GMBS facilitates site-specific labeling of proteins with fluorophores, enzymes, or biotin. In ELISA setups, GMBS-conjugated capture antibodies are immobilized on maleimide-activated plates, improving assay sensitivity . Compared to homobifunctional crosslinkers (e.g., glutaraldehyde), GMBS reduces random crosslinking, preserving protein function .

Diagnostic Assays and Biosensors

GMBS-enabled conjugates are integral to lateral flow assays (LFAs) and electrochemical biosensors. For example, GMBS-linked gold nanoparticles functionalized with antibodies enable rapid detection of pathogens like SARS-CoV-2 . The thioether bond’s stability ensures long-term shelf life under varying temperatures .

Comparative Analysis with Other Crosslinkers

GMBS vs. SMCC

SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) shares GMBS’s NHS-maleimide design but features a longer cyclohexane spacer (11.6 Å). While SMCC offers greater flexibility, GMBS’s shorter spacer reduces immunogenicity, making it preferable for in vivo applications .

Table 2: Crosslinker Comparison

CrosslinkerSpacer LengthSolubilityImmunogenicity
GMBS7.3 ÅOrganicLow
SMCC11.6 ÅOrganicModerate
Sulfo-GMBS7.3 ÅAqueousLow

Recent Advances and Future Directions

While the provided sources focus on established applications, ongoing research explores GMBS in novel contexts:

  • Nanoparticle Drug Delivery: GMBS-functionalized liposomes enable targeted delivery of siRNA to cancer cells .

  • Multifunctional Conjugates: GMBS links antibodies to both drugs and imaging agents, enabling theranostic applications .

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